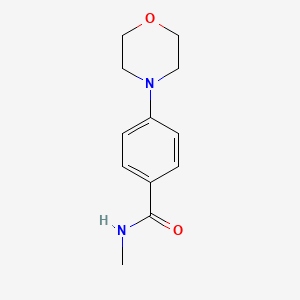
benzyl (Z)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
Übersicht
Beschreibung
Benzyl (Z)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is a useful research compound. Its molecular formula is C21H16ClNO4 and its molecular weight is 381.8 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate is 381.0767857 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
UV-Induced Graft Polymerization
UV-induced graft polymerization techniques have been utilized to modify cellulose fabrics, demonstrating the potential application of similar acrylate compounds in creating functional materials with enhanced properties like antibacterial abilities through the grafting of polyacrylamide. This approach could potentially extend to benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate for similar modifications on textiles or other cellulosic materials (Hong, Liu, & Sun, 2009).
Photopolymerization Initiators
Research into novel photoinitiators for polymerization processes reveals the importance of acrylate derivatives in developing efficient and specialized initiating systems for acrylates and methacrylates polymerization. Benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate could potentially serve as a component in such systems, enhancing the photopolymerization rates and final conversion efficiencies of various acrylate-based polymers (Nayak & Mathias, 2005).
Organic Synthesis and Chemical Reactivity
Synthesis of Novel Compounds
The development of new chemical entities, such as the synthesis of benzo[b]furans from 2-chlorophenol derivatives, showcases the versatility of chlorophenyl-acrylate compounds in organic synthesis. By extension, benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate could be explored for its reactivity in forming novel heterocyclic compounds or as a precursor for pharmaceuticals and materials science applications (Protti, Fagnoni, & Albini, 2012).
Advanced Material Applications
Composite Materials
The synthesis and characterization of composite materials, such as glass fiber reinforced composites using acrylate derivatives, highlight the potential for benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate in creating new composite materials with tailored properties. Such composites could find applications in aerospace, automotive, and construction industries, leveraging the unique properties of the acrylate compound for enhanced performance and durability (Raval, Patel, & Vyas, 2002).
Eigenschaften
IUPAC Name |
benzyl (Z)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c22-17-10-5-4-9-16(17)13-18(23-20(24)19-11-6-12-26-19)21(25)27-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,24)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWNARTWQJPMQI-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=C/C2=CC=CC=C2Cl)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(2-furylmethyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4611507.png)
![1-(4-ethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4611511.png)
![3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4611523.png)
![N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE](/img/structure/B4611531.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B4611545.png)

![7,8-dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4611560.png)

![2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4611592.png)
![METHYL 3-[4-(AMINOSULFONYL)PHENETHYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE](/img/structure/B4611598.png)
![5-[(4-bromo-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4611612.png)
![1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4611619.png)
![(5Z)-3-benzyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4611627.png)
![N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4611635.png)
